Isrib was identified through a high-throughput screening process aimed at discovering compounds that could inhibit PERK signaling, a pathway activated during ER stress. The synthesis of Isrib involves creating a bis-glycolamide compound that can effectively penetrate cell membranes. The synthesis typically requires multiple steps involving the coupling of specific aromatic and aliphatic amines with appropriate acylating agents to yield the final product .
Technical details regarding its synthesis include:
The molecular structure of Isrib is characterized by its symmetrical bis-glycolamide framework, which allows it to exist as two diastereomers—cis and trans forms. The trans form has been identified as the biologically active variant. Structural studies have indicated that Isrib stabilizes the dimerization of eIF2B, enhancing its guanine nucleotide exchange factor activity .
Key structural data includes:
Isrib primarily acts by inhibiting the effects of phosphorylated eIF2α on eIF2B, thereby preventing the ISR from blocking protein synthesis. This inhibition alters the dynamics of protein translation during stress conditions. Notably, Isrib does not affect the levels of phosphorylated eIF2α but rather acts downstream, allowing for continued protein synthesis despite stress signals .
Technical details regarding its chemical reactions include:
The mechanism by which Isrib operates involves binding to eIF2B, enhancing its nucleotide exchange activity. This action effectively counteracts the inhibitory effects of phosphorylated eIF2α, allowing for normal protein translation even in stressed cells. Studies demonstrate that Isrib stabilizes the active form of eIF2B, promoting its dimerization and function as a guanine nucleotide exchange factor .
Key points about its mechanism include:
Isrib exhibits several notable physical and chemical properties:
Relevant data includes:
Isrib has garnered interest for its potential applications in various scientific fields:
Integrated Stress Response inhibitor (ISRIB) exerts its effects through allosteric antagonism of the eukaryotic initiation factor 2B (eIF2B), a master regulator of protein synthesis during cellular stress. eIF2B’s guanine nucleotide exchange factor (GEF) activity is inhibited when phosphorylated eIF2α (eIF2α-P) binds to a regulatory site distinct from ISRIB’s binding pocket. Cryo-EM studies reveal that eIF2α-P binding induces a conformational shift in eIF2B, transitioning it from an active "A-State" to an inhibited "I-State". This remodeled state disrupts eIF2B’s catalytic sites and substrate-binding interfaces [2] [4] [10]. ISRIB binds at the symmetry interface of eIF2B’s β and δ subunits, counteracting eIF2α-P–induced structural changes. The two ligands engage in reciprocal inhibition: eIF2α-P displaces ISRIB by remodeling its binding pocket, while ISRIB impedes eIF2α-P docking by stabilizing the A-State conformation [4] [10]. This dynamic establishes ISRIB as a conformational stabilizer that antagonizes the inhibitory effects of eIF2α phosphorylation.
Table 1: Allosteric Competition Between ISRIB and eIF2α-P
Parameter | eIF2α-P Bound State | ISRIB Bound State |
---|---|---|
eIF2B Conformation | Inhibited (I-State) | Active (A-State) |
GEF Activity | ≤20% of basal rate | 80–100% of basal rate |
Substrate eIF2 Binding | Severely impaired | Fully restored |
Cellular Outcome | ISR activation | ISR suppression |
eIF2B functions as a heterodecameric complex (α~2~β~2~δ~2~γ~2~ε~2~) assembled from subcomplexes: eIF2Bα~2~ dimers and eIF2Bβδγε tetramers. ISRIB acts as a molecular staple that bridges two eIF2Bβδγε tetramers, driving their assembly into a functional (βδγε)~2~ octamer. This octamer subsequently recruits eIF2Bα~2~ to form the complete decamer [10] [5]. Mutagenesis studies confirm that mutations at the ISRIB-binding interface (e.g., eIF2Bβ-A261V) abolish ISRIB-induced assembly without affecting basal eIF2B activity [5] [9]. Structural analyses highlight that ISRIB binds a hydrophobic pocket formed by residues from eIF2Bβ and eIF2Bδ across the symmetry axis, locking the octamer core into a rigid, catalytically primed conformation [2] [10]. In disease models like Vanishing White Matter (VWM), ISRIB rescues myelination by restoring eIF2B decamer integrity in mutant oligodendrocytes, confirming that structural stabilization underlies its therapeutic efficacy [1] [9].
ISRIB and eIF2α-P exhibit mutually exclusive binding to eIF2B, as demonstrated by surface plasmon resonance (SPR) and competitive pull-down assays. eIF2α-P binds eIF2B with high affinity (K~d~ = 30–100 nM) at a site involving eIF2Bα and eIF2Bδ, distal to ISRIB’s binding site [4] [7]. This binding induces a global conformational rearrangement that distorts the ISRIB-binding pocket, reducing ISRIB affinity by >50-fold [4] [10]. Conversely, ISRIB binding displaces eIF2α-P by stabilizing eIF2B in a conformation incompatible with eIF2α-P docking. This competition is exploited naturally by viruses: Sandfly Fever Sicilian virus (SFSV) encodes the NSs protein, which binds eIF2B with nanomolar affinity (K~d~ = 30 nM), blocking eIF2α-P binding and maintaining GEF activity—a mechanism mirroring ISRIB’s action [7]. The antagonistic allostery between these ligands underscores ISRIB’s precision in targeting the eIF2B conformational landscape.
The core function of eIF2B is to catalyze GDP-GTP exchange on eIF2, enabling the regeneration of the ternary complex (eIF2–GTP–Met-tRNA~i~) essential for translation initiation. Phosphorylated eIF2α inhibits this exchange by reducing eIF2B’s catalytic efficiency by >20-fold [1] [10]. ISRIB reverses this inhibition by restoring eIF2B’s GEF activity via two mechanisms:
In VWM patient-derived cerebral organoids, ISRIB normalized oligodendrocyte maturation and myelin synthesis by reactivating eIF2B GEF activity [1]. Similarly, ISRIB accelerated ribosome loading onto mRNAs in stressed cells, dissolving stress granules and restoring proteostasis [5] [9].
Table 2: Functional Rescue by ISRIB in Disease Models
Disease Model | Key Outcome | Mechanistic Basis |
---|---|---|
VWM (EIF2B5 mutants) | Myelin restoration in organoids | eIF2B GEF activity rescue |
Traumatic Brain Injury | Dendritic spine normalization & memory recovery | Ternary complex restoration |
Spinal Cord Injury | Reduced apoptosis & neuroinflammation | JAK2/STAT3 & P53 pathway modulation |
Viral Infection (SFSV) | Maintained host translation | Competitive eIF2α-P displacement |
Table 3: Key Molecular Interactions of ISRIB with eIF2B
Target Site | Functional Role | Biological Consequence |
---|---|---|
eIF2Bβ/δ symmetry interface | Stabilizes octamer core | Decamer assembly promotion |
Distal to eIF2α-P site | Allosteric antagonism of eIF2α-P binding | GEF activity preservation |
eIF2Bε catalytic domain | Indirect positioning via conformational change | Enhanced GDP release from eIF2 |
Stress granule components | mRNA liberation for translation | Stress granule disassembly |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9